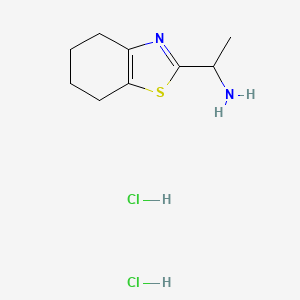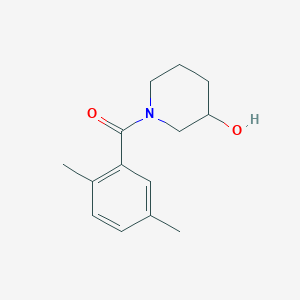
1-(2,5-Dimethylbenzoyl)piperidin-3-ol
Overview
Description
1-(2,5-Dimethylbenzoyl)piperidin-3-ol is a chemical compound with the molecular formula C14H19NO2. It is used as an intermediate in pharmaceutical research and development .
Synthesis Analysis
The synthesis of piperidone derivatives, such as 1-(2,5-Dimethylbenzoyl)piperidin-3-ol, has been a topic of interest due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of 1-(2,5-Dimethylbenzoyl)piperidin-3-ol consists of a piperidine ring substituted at the 3-position with a hydroxyl group and at the 1-position with a 2,5-dimethylbenzoyl group .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Methodologies: Piperidine derivatives are synthesized for their potential biological activities, with various methods reported for the preparation of structurally diverse compounds. For example, compounds with oxadiazole and sulfonamide motifs have been synthesized and evaluated for enzyme inhibition and molecular docking studies, highlighting the chemical versatility and application in drug discovery (Khalid et al., 2016).
- Crystallography and Molecular Structure: The structural elucidation of piperidine derivatives through crystallography provides insights into their conformational dynamics and intermolecular interactions, crucial for understanding compound behavior in biological systems (Karczmarzyk & Malinka, 2004).
Biological Evaluation
- Antileukemic Activity: Novel piperidine derivatives have been evaluated for their antileukemic properties, with certain compounds showing significant potency against human leukemic cell lines. This application underscores the potential for piperidine derivatives in therapeutic interventions against leukemia (Vinaya et al., 2012).
- Antimicrobial and Antioxidant Activities: The synthesis and evaluation of piperidine-based compounds have revealed their antimicrobial and antioxidant potentials. These findings support the exploration of piperidine derivatives as novel agents for addressing microbial infections and oxidative stress-related conditions (Dineshkumar & Parthiban, 2022).
Pharmacokinetic Characterization
- Metabolite Analysis: The identification and synthesis of metabolites related to piperidine derivatives, including N-oxide/N-glucuronide metabolites, provide valuable information for drug development processes, highlighting the metabolic fate and potential therapeutic window of these compounds (Uldam et al., 2011).
properties
IUPAC Name |
(2,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-11(2)13(8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGQWJNLVRNZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzoyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



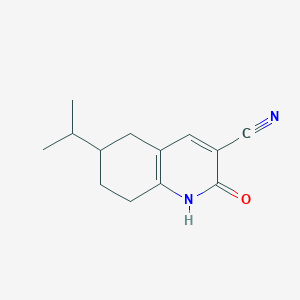
![ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate](/img/structure/B1463443.png)
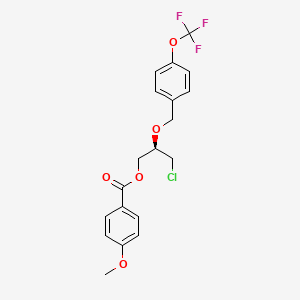
![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)
![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)
![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)
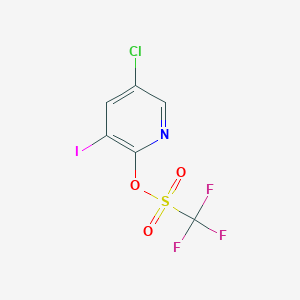

![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)
amine hydrochloride](/img/structure/B1463462.png)
